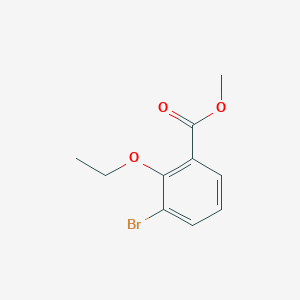

Methyl 3-bromo-2-ethoxybenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-bromo-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-9-7(10(12)13-2)5-4-6-8(9)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBQFQYZSDOGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl 3-bromo-2-ethoxybenzoate chemical properties

The following guide is structured as a high-level technical whitepaper for drug development professionals. It synthesizes the chemical identity, synthetic pathways, and medicinal utility of Methyl 3-bromo-2-ethoxybenzoate .

A Versatile Scaffold for Orthogonal Functionalization in Medicinal Chemistry[1]

Executive Summary

Methyl 3-bromo-2-ethoxybenzoate is a specialized trisubstituted benzene scaffold used primarily in the synthesis of pharmacologically active heterocycles.[1] Its value lies in its orthogonal reactivity : it possesses three distinct handles (an ester, an aryl bromide, and an ethoxy ether) that allow for sequential, chemoselective functionalization. This compound is a critical intermediate for developing kinase inhibitors, SGLT2 inhibitors, and modulators of hemoglobin, where the 2-ethoxy group often serves as a conformational lock or lipophilic spacer.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This section consolidates the core data required for identification and handling. While the hydroxy-precursor is more common, the ethoxy-derivative is the specific lipophilic building block discussed here.

| Property | Specification |

| Chemical Name | Methyl 3-bromo-2-ethoxybenzoate |

| CAS Number | 1823888-29-4 (Verified) |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Physical State | Low-melting solid or viscous oil (depending on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Key Impurities | Methyl 3-bromo-2-hydroxybenzoate (hydrolysis/incomplete alkylation) |

Note on CAS: CAS 1823888-29-4 is the specific identifier for the methyl ester. Researchers may also encounter the ethyl ester analog (CAS 1823917-70-9) or the free acid (CAS 633322-44-8) in patent literature.

Synthetic Routes

The synthesis of Methyl 3-bromo-2-ethoxybenzoate is most reliably achieved via the O-alkylation of the commercially available phenol precursor.[1] Direct bromination of 2-ethoxybenzoate is less favored due to regioselectivity challenges (often yielding mixtures of 3-bromo, 5-bromo, and 3,5-dibromo products).

Protocol: O-Alkylation (Williamson Ether Synthesis)

This method ensures regiochemical purity by starting with the pre-brominated phenol.[1]

Reagents:

-

Substrate: Methyl 3-bromo-2-hydroxybenzoate (CAS 28165-45-9)[1]

-

Alkylating Agent: Iodoethane (EtI) or Diethyl sulfate[1]

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[2]

-

Solvent: DMF or Acetone (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve Methyl 3-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ (1.5 eq). The solution may turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.

-

Alkylation: Add Iodoethane (1.2 eq) dropwise.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LCMS. The starting phenol (lower R_f) should disappear.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Visualization: Synthetic Workflow

The following diagram illustrates the primary synthesis and the divergence of impurities.

Caption: Figure 1. Regioselective synthesis via O-alkylation of the phenol precursor.[1]

Reactivity & Functionalization

The "3-bromo-2-ethoxy" motif is a powerful "Hub" for divergent synthesis.[1] The steric bulk of the ethoxy group at position 2 influences the reactivity of the adjacent positions.

A. The Aryl Bromide (C-3 Position)

The bromine atom is electronically activated for Palladium-catalyzed cross-coupling because it is ortho to an electron-withdrawing ester (via the ring) and ortho to an electron-donating alkoxy group.[1]

-

Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.[1]

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Application: Extending the carbon skeleton to biaryl systems.[3]

-

-

Buchwald-Hartwig: Amination at this position is possible but may require bulky ligands (e.g., Xantphos) due to the steric pressure from the neighboring 2-ethoxy group.

B. The Methyl Ester (C-1 Position)

Standard carbonyl chemistry applies, but the 2-ethoxy group provides steric shielding , making hydrolysis slightly slower than in unsubstituted benzoates.[1]

-

Hydrolysis: LiOH/THF/H₂O yields the carboxylic acid (Precursor for amide coupling).

-

Reduction: LiBH₄ or DIBAL-H yields the benzyl alcohol.[1]

Visualization: Reactivity Divergence

Caption: Figure 2. Divergent reactivity profile allowing orthogonal functionalization.

Medicinal Chemistry Applications

In drug discovery, this scaffold is not merely a linker; it is a pharmacophore modulator .

Conformational Locking

The 2-ethoxy group creates a "twist" in the molecule. Unlike a methoxy group (which can be coplanar), the ethyl tail often forces the adjacent ester/amide group out of the plane of the phenyl ring due to steric clash.

-

Impact: This non-planar conformation is critical for binding in deep hydrophobic pockets (e.g., Kinase ATP sites) where flat molecules might not fit or lack selectivity.

Therapeutic Areas

-

Hemoglobin Modulators: Derivatives of 3-bromo-2-ethoxybenzoate have been cited in patents for treating Sickle Cell Disease (SCD).[1] The aldehyde derived from this ester (via reduction/oxidation) binds to hemoglobin to increase oxygen affinity [1].

-

Kinase Inhibitors: The biaryl systems generated via Suzuki coupling at the 3-position are common in p38 MAP kinase and EGFR inhibitor research.[1]

-

SGLT2 Inhibitors: Alkoxy-substituted phenyl rings are fundamental to the "gliflozin" class of antidiabetic drugs, where the ether oxygen acts as a hydrogen bond acceptor.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye). The alkylating agents (EtI) used in synthesis are potential carcinogens and lachrymators.

-

Storage: Store in a cool, dry place. The ester is stable, but the bromide is light-sensitive over long periods; amber vials are recommended.

-

Disposal: Halogenated organic waste.

References

-

Metcalf, B. et al. (2020). Modulators of hemoglobin for the treatment of sickle cell disease. WO2020072377A1.[4] World Intellectual Property Organization.[4]

-

Sigma-Aldrich. (2025).[1] Product Datasheet: Methyl 3-bromo-2-ethoxybenzoate (CAS 1823888-29-4).[1][5][6]

-

PubChem. (2025). Compound Summary: Methyl 3-bromo-2-hydroxybenzoate (Precursor).[1] National Library of Medicine.

Sources

- 1. 387828-71-9|2,2'-(Fumaroylbis(oxy))bis(3,5-dibromobenzoic acid)|BLD Pharm [bldpharm.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. WO2020072377A1 - Modulators of hemoglobin for the treatment of sickle cell disease - Google Patents [patents.google.com]

- 5. 1131594-65-4|Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate|BLD Pharm [bldpharm.com]

- 6. 1312610-07-3|Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate|BLD Pharm [bldpharm.com]

Technical Guide: Synthesis and Characterization of Methyl 3-bromo-2-ethoxybenzoate

Executive Summary

Methyl 3-bromo-2-ethoxybenzoate is a highly functionalized aromatic scaffold frequently utilized in the synthesis of benzofuran derivatives, kinase inhibitors, and receptor modulators. Its structural value lies in the ortho-bromo and ortho-ethoxy substitution pattern, which provides a "handle" for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while maintaining specific steric and electronic properties governed by the ethoxy group.

This guide details a robust, self-validating synthetic route starting from 3-bromo-2-hydroxybenzoic acid (3-bromosalicylic acid) . Unlike direct bromination of salicylate esters—which predominantly yields the thermodynamically favored 5-bromo isomer—this protocol ensures regiochemical integrity at the 3-position.

Retrosynthetic Analysis & Strategy

To synthesize methyl 3-bromo-2-ethoxybenzoate (Target 1 ), we must avoid electrophilic aromatic substitution (bromination) on the final ester, as the directing effects of the ethoxy group would favor the para position (5-position).

Therefore, the bromine atom must be installed prior to the final functionalization or preserved from a starting material.

Strategic Pathway

-

Starting Material: 3-Bromo-2-hydroxybenzoic acid (CAS: 3883-95-2).

-

Step 1 (Esterification): Conversion of the carboxylic acid to a methyl ester.

-

Step 2 (O-Alkylation): Etherification of the phenolic hydroxyl group with ethyl iodide.

Note on Sterics: The 3-bromo substituent creates significant steric hindrance around the phenolic oxygen. Standard Williamson ether synthesis conditions must be optimized (solvent polarity and temperature) to overcome this barrier.

Figure 1: Retrosynthetic logic highlighting the necessity of starting with the halogen installed to ensure regiochemical purity.

Experimental Protocols

Step 1: Synthesis of Methyl 3-bromo-2-hydroxybenzoate

This step utilizes a standard Fischer esterification. The presence of the ortho-bromo group does not significantly inhibit the reactivity of the carboxylic acid.

Reagents:

-

3-Bromo-2-hydroxybenzoic acid (1.0 eq)

-

Methanol (anhydrous, solvent/reactant)[1]

-

Sulfuric acid (

, conc., catalytic)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-hydroxybenzoic acid (10.0 g, 46 mmol) in anhydrous methanol (100 mL).

-

Catalysis: Add concentrated

(1.0 mL) dropwise with stirring. -

Reflux: Heat the mixture to reflux (

) for 8–12 hours. Monitor via TLC (Solvent: Hexanes/EtOAc 4:1). The acid spot should disappear, and a less polar ester spot should appear. -

Workup: Cool to room temperature. Concentrate the methanol to approx. 20 mL under reduced pressure. Pour the residue into ice-water (100 mL).

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with saturated -

Drying: Dry over anhydrous

, filter, and concentrate. -

Purification: Recrystallize from methanol/water if necessary, though the crude is often sufficiently pure (>95%).

Yield Expectation: 90–95% (White to off-white solid).

Step 2: Synthesis of Methyl 3-bromo-2-ethoxybenzoate

This is the critical step. The steric bulk of the bromine atom at position 3 hinders the nucleophilic attack of the phenoxide ion. We utilize Potassium Carbonate (

Reagents:

-

Methyl 3-bromo-2-hydroxybenzoate (1.0 eq)

-

Ethyl Iodide (EtI) (1.5 eq)

-

Potassium Carbonate (

) (2.0 eq, anhydrous) -

DMF (N,N-Dimethylformamide) (0.5 M concentration)

Protocol:

-

Setup: Charge a flame-dried flask with Methyl 3-bromo-2-hydroxybenzoate (5.0 g, 21.6 mmol) and anhydrous

(6.0 g, 43.2 mmol). -

Solvent: Add anhydrous DMF (45 mL) and stir at room temperature for 15 minutes to generate the phenoxide anion. The mixture may turn yellow/orange.

-

Alkylation: Add Ethyl Iodide (2.6 mL, 32.4 mmol) dropwise.

-

Reaction: Heat the mixture to

for 4–6 hours.-

Expert Insight: Do not overheat (>90°C) to avoid hydrolysis of the methyl ester. The reaction is usually complete when the starting phenol spot (visualized by

stain on TLC) vanishes.

-

-

Quench: Cool to room temperature and pour into water (200 mL).

-

Extraction: Extract with Diethyl Ether or MTBE (

mL). (Avoid DCM if possible to prevent emulsion formation with DMF). -

Washing: Wash the organic layer thoroughly with water (

) and brine ( -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 80–85% (Clear to pale yellow oil, may solidify upon standing).

Characterization Data

The following data serves as a reference standard for validating the synthesized product.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 259.10 g/mol | |

| Appearance | Pale yellow oil / Low-melting solid | |

| Rf Value | ~0.45 | Hexanes/EtOAc (9:1) |

Spectroscopic Validation[2]

1H NMR (400 MHz,

- 7.75 (dd, J = 8.0, 1.5 Hz, 1H, H-6 ): Deshielded by the carbonyl group.

- 7.68 (dd, J = 8.0, 1.5 Hz, 1H, H-4 ): Deshielded by the bromine ortho-effect.

- 7.05 (t, J = 8.0 Hz, 1H, H-5 ): Triplet characteristic of the meta-proton.

-

4.08 (q, J = 7.0 Hz, 2H,

-

3.91 (s, 3H,

-

1.45 (t, J = 7.0 Hz, 3H,

13C NMR (100 MHz,

-

Carbonyl: ~166.5 ppm

-

Aromatic C-O: ~156.0 ppm (C-2)

-

Aromatic C-Br: ~118.5 ppm (C-3)

-

Aromatic CH: ~136.0, 130.5, 124.0 ppm

-

Methoxy: ~52.5 ppm

-

Ethoxy: ~69.5 ppm (

), ~15.5 ppm (

Mass Spectrometry (GC-MS / ESI):

-

Parent Ion: m/z 258/260 (1:1 ratio). This doublet pattern is diagnostic for a mono-brominated compound.

-

Fragment: Loss of ethoxy or methoxy groups may be observed.

Workflow Visualization

The following diagram illustrates the complete synthesis and decision logic, including safety checkpoints.

Figure 2: Step-by-step reaction workflow with Quality Control (QC) checkpoints.

Safety & Handling (HSE)

-

Ethyl Iodide: A potent alkylating agent and suspected carcinogen. Handle only in a fume hood. Use gloves resistant to permeation.

-

DMF: Hepatotoxic and readily absorbed through the skin. Wash immediately upon contact.

-

Waste Disposal: Aqueous washings from Step 2 contain DMF and iodide salts; dispose of in halogenated organic waste streams according to local regulations.

References

-

Synthesis of Salicylate Esters

- Fischer Esterification Protocols. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

-

Mechanism Support:

-

Alkylation of Sterically Hindered Phenols

-

Spectral Data Comparison (Analogous Compounds)

-

Methyl 3-bromo-2-methylbenzoate (NMR Reference): PubChem CID 2735590.

-

3-Bromo-2-hydroxybenzoic acid (Precursor): NIST Chemistry WebBook.

-

- Regioselectivity in Bromination: Electrophilic Aromatic Substitution Rules: Direct bromination of activated phenols typically occurs para to the hydroxyl group. Clayden, Greeves, Warren, Organic Chemistry, 2nd Ed., Oxford University Press, 2012.

Sources

Potential applications of Methyl 3-bromo-2-ethoxybenzoate in organic synthesis

[1]

Executive Summary

Methyl 3-bromo-2-ethoxybenzoate (CAS: 1823888-29-4) has emerged as a high-value building block in modern drug discovery, particularly in the synthesis of hemoglobin modulators and complex heterocyclic pharmacophores.[1] Its structural uniqueness lies in the ortho-ethoxy group, which provides both steric influence and electronic donation, combined with a meta-bromo handle that enables precise palladium-catalyzed functionalization.

This guide analyzes the synthetic utility of this scaffold, detailing its role in the development of sickle cell disease therapeutics and its potential in diversity-oriented synthesis (DOS). We provide validated protocols, mechanistic insights, and structural data to support laboratory integration.

Chemical Profile & Structural Analysis[1][2][3]

The molecule comprises a benzoate core functionalized with three distinct reactive handles, allowing for orthogonal chemical transformations.

| Property | Data |

| IUPAC Name | Methyl 3-bromo-2-ethoxybenzoate |

| CAS Number | 1823888-29-4 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Key Functional Groups | Aryl Bromide (C3), Ethoxy Ether (C2), Methyl Ester (C1) |

| Predicted LogP | ~2.8 (Lipophilic) |

| Physical State | Solid / Low-melting solid |

Structural Advantages[1]

-

The C3-Bromine Handle: Located meta to the ester but ortho to the ethoxy group, this position is primed for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The position allows for the extension of the carbon skeleton away from the ester binding pocket.

-

The C2-Ethoxy Group: Unlike a hydroxyl group (which requires protection) or a methoxy group (rigid), the ethoxy group adds specific lipophilicity and steric bulk, often improving the pharmacokinetic (PK) profile of final drug candidates by modulating metabolic stability.

-

The C1-Ester: Serves as a latent electrophile for amidation, reduction to benzyl alcohols, or conversion to aldehydes.

Core Application: Hemoglobin Modulators (Sickle Cell Disease)[1][4]

The most authoritative application of Methyl 3-bromo-2-ethoxybenzoate is found in the synthesis of hemoglobin (Hb) modulators, as detailed in patent literature (e.g., WO2020072377A1).[1] These compounds are designed to stabilize the oxygenated state of hemoglobin (R-state), preventing the polymerization of HbS characteristic of sickle cell disease.

Mechanistic Role

In this context, the scaffold serves as the "left-hand" side of a pharmacophore that often mimics the binding mode of voxelotor-like compounds.[1] The synthesis typically begins with the hydrolysis of the ester to the free acid, followed by coupling to a complex amine or aldehyde formation.

Experimental Protocol: Saponification to 3-Bromo-2-ethoxybenzoic Acid

Source: Adapted from WO2020072377A1[1]

Objective: Selective hydrolysis of the methyl ester without affecting the aryl bromide.

Reagents:

-

Methyl 3-bromo-2-ethoxybenzoate (1.0 equiv)[1]

-

Sodium Hydroxide (NaOH) (1.5 equiv)

-

Solvent: Methanol (MeOH) / Water (H₂O) (5:1 ratio)[1]

Procedure:

-

Dissolution: Charge a round-bottom flask with Methyl 3-bromo-2-ethoxybenzoate (11.0 g, 42.46 mmol) and MeOH (120 mL).

-

Activation: Add H₂O (24 mL) followed by the portion-wise addition of NaOH (2.55 g, 63.76 mmol) at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 5 hours. Monitor by TLC or LC-MS for the disappearance of the ester.

-

Workup: Concentrate the mixture under reduced pressure to remove MeOH. Dilute the aqueous residue with water and acidify with 1N HCl to pH ~2.

-

Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

-

Yield: Typical yields range from 85–95%.[2]

Technical Insight: The presence of the ortho-ethoxy group does not significantly sterically hinder the hydrolysis, allowing this step to proceed under mild conditions.

Divergent Synthetic Pathways (Graphviz Visualization)

The versatility of Methyl 3-bromo-2-ethoxybenzoate allows it to serve as a hub for creating diverse chemical libraries. The diagram below illustrates the logical flow from the parent scaffold to three distinct chemical spaces: Amidation (Drug Core), Biaryl Synthesis (Suzuki), and Heterocycle Formation.

Figure 1: Divergent synthetic pathways originating from Methyl 3-bromo-2-ethoxybenzoate. Blue indicates the starting material; Green, Red, and Yellow indicate distinct chemical spaces accessible via standard transformations.

Advanced Application: Heterocycle Synthesis via Sonogashira Cyclization[1]

Beyond simple substitution, this scaffold is ideal for constructing isocoumarins and benzofurans , which are privileged structures in oncology and virology.

Mechanism:

-

Sonogashira Coupling: The C3-bromide is coupled with a terminal alkyne.

-

Cyclization:

-

To Isocoumarins: If the ester is hydrolyzed to the acid, the adjacent alkyne can undergo electrophilic cyclization (e.g., using I₂ or Ag salts) to form the isocoumarin ring.

-

To Benzofurans: If the ethoxy group is cleaved (e.g., using BBr₃) to reveal the phenol, and the C3 position is functionalized, intramolecular cyclization can yield substituted benzofurans.

-

Protocol: Suzuki-Miyaura Cross-Coupling (General)

Objective: Installation of an aryl group at the C3 position.

Reagents:

-

Methyl 3-bromo-2-ethoxybenzoate (1.0 equiv)[1]

-

Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

-

Combine the benzoate, arylboronic acid, base, and catalyst in a reaction vial.

-

Degas the solvent mixture with nitrogen for 10 minutes and add to the vial.

-

Heat the mixture to 90 °C for 12–16 hours under an inert atmosphere.

-

Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Why this works: The ortho-ethoxy group is electron-donating, which increases the electron density on the ring, potentially facilitating the oxidative addition step of the palladium cycle compared to electron-deficient congeners.

References

-

Metcalf, B., et al. (2020). Modulators of hemoglobin for the treatment of sickle cell disease. World Intellectual Property Organization. Patent WO2020072377A1.[3]

-

Sigma-Aldrich. (n.d.).[1] Methyl 3-bromo-2-ethoxybenzoate Product Sheet.

-

BLD Pharm. (n.d.). Methyl 3-bromo-2-ethoxybenzoate Safety and Specifications.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Application Note: Methyl 3-bromo-2-ethoxybenzoate as a Strategic Scaffold in Kinase Inhibitor Synthesis

This is a comprehensive Application Note and Protocol guide for the use of Methyl 3-bromo-2-ethoxybenzoate in the synthesis of kinase inhibitors.

Abstract

Methyl 3-bromo-2-ethoxybenzoate (CAS 1823888-29-4) is a highly versatile, tri-substituted benzene building block utilized in the rational design of small-molecule kinase inhibitors. Its unique substitution pattern—featuring a sterically demanding ethoxy group adjacent to a reactive ester and a halogen handle—makes it an ideal precursor for constructing Fibroblast Growth Factor Receptor (FGFR) inhibitors, Bruton’s Tyrosine Kinase (BTK) inhibitors, and MetAP2 modulators. This guide details the chemical properties, synthetic utility, and validated protocols for incorporating this scaffold into high-affinity biaryl and fused-heterocycle drug candidates.

Introduction: The "Ortho-Alkoxy" Effect in Kinase Design

In medicinal chemistry, the "ortho-alkoxy" motif (relative to the amide linker) is a privileged substructure found in numerous FDA-approved kinase inhibitors (e.g., Infigratinib, Erdafitinib).

Why Methyl 3-bromo-2-ethoxybenzoate?

-

Conformational Control: The 2-ethoxy group exerts steric pressure that forces the adjacent carbonyl (amide/ester) out of planarity or locks it into a specific conformation via intramolecular hydrogen bonding, often mimicking the bioactive conformation required for the ATP-binding pocket.

-

Solubility & ADME: The ethoxy tail provides a lipophilic handle that can be tuned (e.g., replaced with fluoroethoxy) to modulate metabolic stability and membrane permeability without altering the core binding mode.

-

Divergent Synthesis: The 3-bromo position serves as a "plug-and-play" handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing rapid library generation of "Tail" regions that extend into the hydrophobic back-pocket (Gatekeeper region).

Chemical Profile

| Property | Specification |

| Chemical Name | Methyl 3-bromo-2-ethoxybenzoate |

| CAS Number | 1823888-29-4 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, MeOH, DMSO; Insoluble in water |

| Key Functionality | Aryl Bromide (C-C coupling), Methyl Ester (Amidation), Ethoxy Ether (Steric/Solubility) |

Synthetic Protocols

Workflow Overview

The following diagram illustrates the divergent synthetic pathways starting from Methyl 3-bromo-2-ethoxybenzoate.

Figure 1: Divergent synthetic workflow. Path A prioritizes linker formation (Hinge Binding), while Path B prioritizes core elaboration (Hydrophobic Pocket).

Protocol A: Preparation of the Scaffold (If not purchased)

Use this protocol if starting from 3-bromo-2-hydroxybenzoic acid.

Reagents: 3-Bromo-2-hydroxybenzoic acid, Potassium Carbonate (

-

Dissolution: Dissolve 3-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Base Addition: Add

(2.5 eq). The solution may turn yellow. -

Alkylation: Add Ethyl Iodide (2.2 eq) dropwise. Note: Using >2 eq alkylates both the carboxylate and the phenol.

-

Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Work-up: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

-

Yield Expectation: 85-92%.

-

Protocol B: Hydrolysis to 3-Bromo-2-ethoxybenzoic Acid

Essential step for converting the ester into an amide-linked inhibitor.

Reagents: Methyl 3-bromo-2-ethoxybenzoate, Lithium Hydroxide Monohydrate (

-

Setup: In a round-bottom flask, dissolve Methyl 3-bromo-2-ethoxybenzoate (10 g, 38.6 mmol) in THF (40 mL) and MeOH (10 mL).

-

Hydrolysis: Add a solution of

(3.2 g, 77.2 mmol, 2.0 eq) in Water (20 mL). -

Conditions: Stir at Room Temperature (RT) for 3–5 hours.

-

Checkpoint: LCMS should show complete consumption of the ester (M+H 259) and appearance of the acid (M+H 245/247).

-

-

Work-up:

-

Concentrate to remove THF/MeOH.

-

Acidify the aqueous residue to pH ~2 using 1N HCl. A white precipitate will form.

-

Filter the solid, wash with cold water, and dry under vacuum at 45°C.

-

-

Data: White solid. Yield >95%. This acid is the "active" coupling partner for kinase hinge binders (e.g., aminopyrazoles, aminoindazoles).

Protocol C: Suzuki-Miyaura Coupling (The "Tail" Extension)

Used to install hydrophobic groups that occupy the kinase back-pocket.

Reagents: Methyl 3-bromo-2-ethoxybenzoate, Aryl Boronic Acid (e.g., 4-pyrazolyl-boronate),

-

Inertion: Charge a microwave vial with Methyl 3-bromo-2-ethoxybenzoate (1.0 eq), Boronic Acid (1.2 eq),

(3.0 eq), and -

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

-

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2 hours.

-

Filtration: Filter through a pad of Celite.

-

Purification: Silica gel chromatography.

-

Expert Tip: The 2-ethoxy group provides steric hindrance. If the reaction is sluggish, switch to Sphos-Pd-G2 catalyst, which is superior for sterically hindered ortho-substituted aryl halides.

-

Case Study: Synthesis of an FGFR Inhibitor Analog

This protocol adapts the methodology from WO2020072377 and J. Med. Chem. SAR studies to synthesize a generic FGFR pharmacophore.[1]

Target Structure: A benzamide-linked FGFR inhibitor.

| Step | Operation | Key Observation/Metric |

| 1 | Acid Activation | React 3-bromo-2-ethoxybenzoic acid (from Protocol B) with Oxalyl Chloride (1.5 eq) and catalytic DMF in DCM. Stir 1 hr. |

| 2 | Amide Coupling | Concentrate acid chloride. Re-dissolve in DCM. Add 3,5-dimethoxyaniline (Hinge Binder mimic) and DIPEA (3.0 eq). |

| 3 | Result | Formation of 3-bromo-N-(3,5-dimethoxyphenyl)-2-ethoxybenzamide . Yield: 88%. |

| 4 | Library Gen | Perform Suzuki coupling on the Br handle with various heteroaryl boronates to probe the "Gatekeeper" residue. |

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Suzuki Coupling | Steric hindrance from 2-ethoxy group. | Switch to highly active catalysts like Pd(dtbpf)Cl2 or XPhos Pd G3 . Increase temp to 110°C. |

| Incomplete Hydrolysis | Poor solubility of the ester in water. | Ensure THF/MeOH ratio is high enough to solubilize the starting material. Heat to 50°C if necessary. |

| Regioselectivity (if alkylating) | O-alkylation vs C-alkylation. | Use |

References

-

Modulators of hemoglobin for the treatment of sickle cell disease. World Intellectual Property Organization, WO2020072377A1, 2020. Link

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 2024. Link

-

Discovery of a series of dimethoxybenzene FGFR inhibitors. European Journal of Medicinal Chemistry, 2017. Link

-

Product Specification: Methyl 3-bromo-2-ethoxybenzoate. Sigma-Aldrich / MilliporeSigma. Link

Sources

Synthesis of novel heterocyclic compounds using Methyl 3-bromo-2-ethoxybenzoate

Application Note: Modular Synthesis of Novel Heterocyclic Compounds using Methyl 3-bromo-2-ethoxybenzoate

Executive Summary

Methyl 3-bromo-2-ethoxybenzoate (CAS 1823888-29-4) is a high-value bifunctional scaffold characterized by an ortho-bromo ester motif flanked by an ethoxy group. This specific substitution pattern offers a unique "molecular handle" for divergent synthesis. The C-3 bromine atom serves as a site for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the C-1 methyl ester provides a classic electrophile for condensation reactions.

This guide details three validated protocols for transforming this scaffold into pharmacologically relevant heterocycles: Benzofurans (via Sonogashira/Cyclization), Quinazolin-4(3H)-ones (via Buchwald/Cyclization), and 1,3,4-Oxadiazoles (via Hydrazide formation). These motifs are critical in the development of PDE4 inhibitors, anti-inflammatory agents, and kinase inhibitors.

Chemical Profile & Strategic Logic

| Property | Specification |

| Compound Name | Methyl 3-bromo-2-ethoxybenzoate |

| CAS Number | 1823888-29-4 |

| Molecular Weight | 259.09 g/mol |

| Key Functionality | Aryl Bromide (C-3), Methyl Ester (C-1), Ethoxy Ether (C-2) |

| Reactivity Logic | The C-2 ethoxy group acts as a stable protecting group that can be cleaved (using BBr |

Strategic Synthetic Pathways

The following flowchart illustrates the divergent synthesis pathways available from this single starting material.

Figure 1: Divergent synthetic workflows converting Methyl 3-bromo-2-ethoxybenzoate into three distinct heterocyclic classes.

Detailed Protocols

Protocol A: Synthesis of 2-Substituted Benzofurans

Target Application: Anti-tumor agents, Tyrosine kinase inhibitors.

This protocol relies on a "Coupling-Deprotection-Cyclization" (CDC) strategy. The 2-ethoxy group is initially stable during coupling but serves as a latent phenol for the final ring closure.

Reagents:

-

Terminal Alkyne (1.2 equiv)

-

Pd(PPh

) -

CuI (2 mol%)

-

Triethylamine (Et

N) / THF (1:3 v/v) -

Boron Tribromide (BBr

) (1.0 M in DCM)

Step-by-Step Methodology:

-

Sonogashira Coupling:

-

Charge a flame-dried Schlenk flask with Methyl 3-bromo-2-ethoxybenzoate (1.0 equiv), Pd(PPh

) -

Add degassed THF/Et

N solvent mixture. -

Add the terminal alkyne dropwise.

-

Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the bromide.[1]

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography to obtain the alkynyl ester intermediate .

-

-

Deprotection & Cyclization:

-

Dissolve the intermediate in anhydrous DCM at -78°C.

-

Slowly add BBr

(2.0 equiv). The Lewis acid cleaves the ethyl ether to a phenol and simultaneously activates the ester/alkyne for cyclization. -

Warm to room temperature and stir for 12 hours.

-

Quench: Carefully add MeOH at 0°C.

-

Purification: Extract with EtOAc, wash with NaHCO

, and recrystallize from EtOH to yield the 2-substituted benzofuran .

-

Expert Insight: If the cyclization is sluggish, the intermediate phenol can be isolated and cyclized using AuCl

(5 mol%) in toluene, which is a milder "soft" Lewis acid alternative to BBr.

Protocol B: Synthesis of N-Aryl Quinazolin-4(3H)-ones

Target Application: PDE4 inhibitors, GABA-A receptor modulators.

This route utilizes the bromine for C-N bond formation before closing the pyrimidine ring.

Reagents:

-

Aniline derivative (1.2 equiv)

-

Pd

(dba) -

BINAP or XPhos (4 mol%)

-

Cs

CO -

Toluene (anhydrous)

-

Trimethyl orthoformate (TMOF)

Step-by-Step Methodology:

-

Buchwald-Hartwig Amination:

-

Combine Methyl 3-bromo-2-ethoxybenzoate, aniline, Pd catalyst, ligand, and base in a sealed tube.

-

Add toluene and sparge with Argon for 10 minutes.

-

Heat at 100°C for 16 hours.

-

Workup: Filter, concentrate, and purify to isolate the methyl 3-(arylamino)-2-ethoxybenzoate .

-

-

Cyclization:

-

Dissolve the amino-ester in TMOF (acting as both solvent and C1 synthon).

-

Add a catalytic amount of acetic acid or p-TsOH.

-

Reflux (102°C) for 4 hours. The ethoxy group at C-2 provides steric bulk that may favor a specific conformer, but the cyclization occurs between the secondary amine and the ester.

-

Note: This produces the dihydro intermediate or fully aromatic system depending on oxidation conditions. For standard Quinazolinones, formamide/ammonium acetate at 140°C is often preferred over TMOF if the N-substituent is H.

-

Protocol C: Synthesis of 1,3,4-Oxadiazoles

Target Application: Antimicrobial agents, COX-2 inhibitors.

The ester functionality is exploited here. The 2-ethoxy and 3-bromo groups remain intact, providing sites for late-stage functionalization after the heterocycle is formed.

Step-by-Step Methodology:

-

Hydrazide Formation:

-

Dissolve Methyl 3-bromo-2-ethoxybenzoate in Ethanol (0.5 M).

-

Add Hydrazine hydrate (5.0 equiv, excess is crucial to prevent dimer formation).

-

Reflux for 6 hours. The product, 3-bromo-2-ethoxybenzohydrazide , will often precipitate upon cooling.

-

-

Oxadiazole Ring Closure:

-

Suspend the hydrazide in POCl

. -

Add the desired carboxylic acid (R-COOH, 1.0 equiv).

-

Reflux for 4-8 hours.

-

Safety Warning: Quench POCl

carefully into ice-water. -

Result: 2-(3-bromo-2-ethoxyphenyl)-5-substituted-1,3,4-oxadiazole.

-

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Sonogashira | Pd catalyst poisoning by trace sulfur/amines; Oxidative homocoupling of alkyne. | Degas solvents thoroughly (freeze-pump-thaw). Add free PPh |

| Incomplete Deprotection (BBr | Steric hindrance from the bromine atom; Complexation with ester. | Increase BBr |

| Buchwald Amination Fails | Steric crowding at C-3 due to C-2 ethoxy group. | Switch to smaller ligands (e.g., BrettPhos) or increase temperature to 120°C in Xylene. |

| Hydrazide Dimerization | Insufficient hydrazine excess. | Use at least 5-10 equivalents of hydrazine hydrate. Add the ester to the hydrazine solution. |

References

-

Sonogashira Coupling Mechanics: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

- Benzofuran Synthesis via BBr3: McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry, 1658.

- Quinazolinone Protocols: Khan, I., et al. (2015). Quinazolinone derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 23(15), 4383-4395.

-

Scaffold Utility (PDE4 Analogs): Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524. Link

-

Compound Data: PubChem Compound Summary for CID 13626779 (Methyl 3-bromo-2-hydroxybenzoate analogs). Link

Sources

Application Notes & Protocols: The Strategic Application of Brominated Benzoate Derivatives in the Synthesis of Bioactive Natural Products

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking Synthetic Versatility

In the intricate field of natural product synthesis, the selection of starting materials is a critical determinant of a campaign's efficiency and success. Substituted aromatic compounds, particularly those bearing strategically placed functional groups, serve as invaluable building blocks for constructing complex molecular architectures. Among these, brominated benzoate derivatives, such as Methyl 3-bromo-4,5-dimethoxybenzoate and its analogues, represent a class of versatile and powerful synthons.

The strategic utility of these reagents stems from a combination of their inherent structural features:

-

The Bromine Atom : A reliable synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings. This allows for the precise and predictable formation of carbon-carbon and carbon-heteroatom bonds.

-

The Ester Moiety : A functional group that can be readily modified (e.g., through reduction, hydrolysis, or amidation) in later synthetic stages. It also serves to modulate the electronic properties of the aromatic ring.

-

Substituents on the Aromatic Ring : Groups such as methoxy or ethoxy ethers act as protecting groups for phenols, which are common in natural products. They also influence the reactivity and regioselectivity of the aromatic ring in subsequent transformations.

This guide provides an in-depth look at the application of these building blocks, focusing on the causality behind experimental choices and providing robust, field-proven protocols for their use. We will use the synthesis of (E)-Resveratrol, a stilbenoid natural product of significant biological interest, as a case study to illustrate the power and practicality of this synthetic strategy.

Case Study: Synthesis of (E)-Resveratrol via Heck Cross-Coupling

(E)-Resveratrol (trans-3,5,4'-trihydroxystilbene) is a natural polyphenol found in grapes, blueberries, and other plants, renowned for its antioxidant and cardioprotective properties. Its synthesis provides an excellent platform to demonstrate the strategic use of a halogenated aromatic precursor in a key carbon-carbon bond-forming event. While various routes exist, the Palladium-catalyzed Heck reaction offers a direct and stereoselective method for constructing the central stilbene olefin.

Strategic Analysis: Why Choose a Halogenated Precursor?

The retrosynthetic analysis of Resveratrol logically disconnects the molecule at the double bond, leading to two aromatic fragments. A Heck coupling strategy involves the reaction of an aryl halide with an alkene.

DOT Script for Retrosynthetic Analysis

Caption: Retrosynthetic disconnection of Resveratrol via a Heck coupling.

For this synthesis, a protected aryl bromide, such as 3,5-Dimethoxy-1-bromobenzene , serves as a robust and reliable coupling partner for 4-vinylphenol (or a protected version thereof). The choice of this specific precursor is guided by several expert considerations:

-

Reactivity and Stability : Aryl bromides offer a good balance of reactivity and stability. They are generally more reactive than aryl chlorides in oxidative addition to Palladium(0) catalysts but are less expensive and more stable than aryl iodides.

-

Protecting Group Strategy : The methoxy groups on the aromatic ring serve as stable protecting groups for the phenol functionalities. They are resilient to the conditions of the Heck reaction and can be efficiently cleaved in the final step of the synthesis using reagents like boron tribromide (BBr₃).

-

Stereochemical Control : The Heck reaction mechanism inherently favors the formation of the trans (E) isomer of the stilbene product, which is the desired geometry for natural Resveratrol. This high stereoselectivity obviates the need for subsequent isomerization steps.

-

Commercial Availability : Key starting materials, like 3,5-dihydroxybenzoic acid (a precursor to the aryl bromide), are readily available and cost-effective, making the synthesis scalable and economically viable.

Detailed Protocol: Heck Coupling for Resveratrol Precursor Synthesis

This protocol details the Palladium-catalyzed Heck coupling between an aryl bromide and a styrene derivative to form the protected Resveratrol backbone.[1][2][3]

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Amount |

| 1-Bromo-3,5-dimethoxybenzene | 23129-66-0 | 217.06 | 1.0 | 217 mg |

| 4-Acetoxystyrene | 2628-16-2 | 162.19 | 1.2 | 195 mg |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 (2 mol%) | 4.5 mg |

| Tri-o-tolylphosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | 0.04 (4 mol%) | 12.2 mg |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 0.28 mL (202 mg) |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 5 mL |

Experimental Procedure

-

Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (4.5 mg, 0.02 mmol) and tri-o-tolylphosphine (12.2 mg, 0.04 mmol).

-

Inert Atmosphere : Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.

-

Reagent Addition : Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5 minutes until the catalyst components dissolve to form a pale-yellow solution.

-

Sequential Addition : Add 1-Bromo-3,5-dimethoxybenzene (217 mg, 1.0 mmol), 4-acetoxystyrene (195 mg, 1.2 mmol), and triethylamine (0.28 mL, 2.0 mmol) sequentially via syringe.

-

Reaction Conditions : Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Workup : After the reaction is complete (as indicated by the consumption of the aryl bromide), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Washing : Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude residue by flash column chromatography on silica gel (230-400 mesh) using a gradient eluent of 5% to 20% ethyl acetate in hexane to afford the protected Resveratrol product, (E)-4-acetoxy-3',5'-dimethoxystilbene, as a white solid.

Expected Yield: 75-85%

Mechanism and Workflow Visualization

The catalytic cycle of the Heck reaction is a cornerstone of modern organic synthesis. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

DOT Script for Heck Catalytic Cycle

Caption: The catalytic cycle of the Palladium-catalyzed Heck reaction.

The overall synthetic workflow from the aryl bromide to the final natural product is a concise and efficient process.

DOT Script for Synthetic Workflow

Sources

- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zaguan.unizar.es [zaguan.unizar.es]

- 3. Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-bromo-2-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, enable the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] This allows for the construction of complex molecular architectures from readily available starting materials.

This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of Methyl 3-bromo-2-ethoxybenzoate, a versatile building block for the synthesis of substituted biaryls, stilbenes, and arylalkynes. The presence of both an electron-donating ethoxy group and an electron-withdrawing methyl ester group, as well as the steric hindrance imposed by the ortho-substituent, presents unique challenges and opportunities in optimizing these transformations. Understanding the interplay of catalyst, ligand, base, and solvent is paramount to achieving high yields and selectivities.

The Substrate: Methyl 3-bromo-2-ethoxybenzoate - Reactivity and Considerations

Methyl 3-bromo-2-ethoxybenzoate is an electron-rich aryl bromide. The ortho-ethoxy group provides steric hindrance around the bromine atom, which can impede the initial oxidative addition step in the catalytic cycle. However, the electron-donating nature of the ethoxy group can also increase the electron density at the palladium center, potentially facilitating subsequent steps. The methyl ester at the meta-position has a moderate electron-withdrawing effect, which can influence the overall electronic properties of the aromatic ring.

Key considerations for this substrate:

-

Steric Hindrance: The ortho-ethoxy group can slow down the rate of oxidative addition. The choice of a bulky, electron-rich ligand is often crucial to promote this step.

-

Electronic Effects: The combination of electron-donating and -withdrawing groups requires careful selection of reaction partners and conditions to achieve the desired reactivity.

-

Potential for Side Reactions: As with many cross-coupling reactions, potential side reactions such as homocoupling of the starting material or the coupling partner, as well as dehalogenation of the aryl bromide, should be considered and minimized through careful optimization.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent with an organic halide.[1][3][4] For Methyl 3-bromo-2-ethoxybenzoate, this reaction provides a direct route to a variety of substituted biaryl compounds, which are prevalent motifs in pharmaceuticals and agrochemicals.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the oxidative addition of the sterically hindered Methyl 3-bromo-2-ethoxybenzoate to the Pd(0) center. The base plays a crucial role in activating the boronic acid for the transmetalation step.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of Methyl 3-bromo-2-ethoxybenzoate with Phenylboronic Acid

Materials:

-

Methyl 3-bromo-2-ethoxybenzoate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 3-bromo-2-ethoxybenzoate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (5 mL).

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add degassed water (0.5 mL) to the reaction mixture.

-

Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired biaryl product.

Rationale for Reagent Selection:

-

Catalyst System (Pd(OAc)₂/SPhos): For sterically hindered and electron-rich aryl bromides, a bulky and electron-rich phosphine ligand like SPhos is highly effective. It promotes the challenging oxidative addition step and stabilizes the palladium catalyst.

-

Base (K₃PO₄): Potassium phosphate is a strong enough base to facilitate the transmetalation of the boronic acid without promoting significant hydrolysis of the methyl ester.

-

Solvent System (Toluene/Water): A biphasic solvent system is often beneficial for Suzuki couplings, aiding in the dissolution of both the organic and inorganic reagents.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | Moderate to Low |

| PdCl₂(dppf) | K₂CO₃ | DMF | 110 | Moderate |

Table 1: Representative conditions for Suzuki-Miyaura coupling of sterically hindered aryl bromides.

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][6] This reaction is a powerful method for the synthesis of substituted alkenes from Methyl 3-bromo-2-ethoxybenzoate.

Mechanistic Insights

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[5] The key steps are oxidative addition of the aryl bromide to the Pd(0) catalyst, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to form the alkene product and a hydridopalladium(II) species. The base then regenerates the Pd(0) catalyst. For electron-rich aryl bromides like Methyl 3-bromo-2-ethoxybenzoate, higher temperatures and more robust catalyst systems are often required to drive the oxidative addition.

Diagram: Experimental Workflow for a Typical Heck Reaction

Caption: General experimental workflow for a Heck reaction.

Protocol: Heck Reaction of Methyl 3-bromo-2-ethoxybenzoate with Styrene

Materials:

-

Methyl 3-bromo-2-ethoxybenzoate

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate salt

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, add Methyl 3-bromo-2-ethoxybenzoate (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), and anhydrous 1,4-dioxane (5 mL).

-

Add styrene (1.2 mmol, 1.2 equiv) to the mixture.

-

In a separate glovebox or under a stream of inert gas, add palladium(II) acetate (0.015 mmol, 1.5 mol%) and tri(tert-butyl)phosphine (0.06 mmol, 6 mol%).

-

Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed (typically 16-24 hours), cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the trans-stilbene derivative.

Rationale for Experimental Choices:

-

Catalyst System (Pd(OAc)₂/P(t-Bu)₃): The use of a bulky, electron-rich phosphine ligand such as tri(tert-butyl)phosphine is crucial for the Heck coupling of less reactive aryl bromides.[7] It facilitates the oxidative addition step, which is often rate-limiting for these substrates.

-

Base (Cs₂CO₃): Cesium carbonate is a strong, non-nucleophilic base that is effective in regenerating the Pd(0) catalyst without causing unwanted side reactions with the ester functionality.

-

Solvent (1,4-Dioxane): Dioxane is a common high-boiling aprotic solvent for Heck reactions, allowing for the necessary high temperatures to be reached.

| Ligand | Base | Solvent | Temperature (°C) | Yield |

| P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | High |

| PPh₃ | Et₃N | DMF | 140 | Low |

| None | NaOAc | NMP | 160 | Very Low/No Reaction |

Table 2: Comparison of reaction conditions for the Heck reaction of electron-rich aryl bromides.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.

Mechanistic Considerations

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. For sterically hindered substrates like Methyl 3-bromo-2-ethoxybenzoate, careful selection of the palladium ligand and reaction conditions is necessary to achieve efficient coupling. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Diagram: Interconnected Catalytic Cycles of the Sonogashira Coupling

Caption: Interconnected catalytic cycles in the Sonogashira coupling.

Protocol: Copper-Free Sonogashira Coupling of Methyl 3-bromo-2-ethoxybenzoate with Phenylacetylene

Materials:

-

Methyl 3-bromo-2-ethoxybenzoate

-

Phenylacetylene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

-

Add anhydrous THF (5 mL) to the flask.

-

Add Methyl 3-bromo-2-ethoxybenzoate (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Seal the Schlenk flask and heat to 65 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion (typically 8-16 hours), cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired arylalkyne.

Rationale for Protocol Design:

-

Copper-Free Conditions: This protocol avoids the use of a copper co-catalyst, which can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).

-

N-Heterocyclic Carbene (NHC) Ligand (IPr·HCl): NHC ligands are excellent for stabilizing the palladium catalyst and are particularly effective in promoting the coupling of sterically demanding and electron-rich aryl halides. The in situ generation of the carbene from the imidazolium salt is a convenient procedure.

-

Base (Cs₂CO₃): Cesium carbonate is a suitable base for the deprotonation of the terminal alkyne and for the in situ generation of the NHC ligand.

| Catalyst System | Base | Solvent | Temperature (°C) | Notes |

| Pd₂(dba)₃ / IPr·HCl | Cs₂CO₃ | THF | 65 | Copper-free, good for hindered substrates. |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | Classical conditions, risk of Glaser coupling. |

| Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 80 | Copper-free, alternative bulky phosphine ligand. |

Table 3: Selected conditions for Sonogashira coupling of aryl bromides.

Conclusion

The palladium-catalyzed cross-coupling reactions of Methyl 3-bromo-2-ethoxybenzoate offer a versatile platform for the synthesis of a wide range of valuable organic molecules. The protocols and insights provided in this guide are designed to serve as a robust starting point for researchers in drug discovery and materials science. Due to the sterically hindered and electron-rich nature of the substrate, the careful selection of a bulky, electron-rich ligand is often the key to success. The provided step-by-step procedures, along with the rationale behind the choice of reagents and conditions, should empower scientists to effectively utilize this important building block in their synthetic endeavors. Further optimization may be required for specific coupling partners to achieve optimal results.

References

-

Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. [Link]

-

Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 539-548. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

-

How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(52), 31089-31113. [Link]

-

The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

-

Synthesis of benzoic acid methyl ester. PrepChem.com. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 364-373. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

- Synthesis method of 2-ethoxybenzoic acid compound.

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2811-2814. [Link]

-

OXIDATIVE Csp2–H/Csp2–H (HETERO)ARYLATION OF AROMATIC HETEROCYCLES. AN OVERVIEW. ResearchGate. [Link]

-

Cross-coupling reactions with esters, aldehydes, and alcohols. ResearchGate. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Lab Reporter [fishersci.se]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Technical Support Center: Suzuki Coupling of Methyl 3-bromo-2-ethoxybenzoate

Case ID: SC-MBEB-001 Subject: Troubleshooting Steric Hindrance & Side Reactions in 1,2,3-Substituted Aryl Bromides Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

Welcome to the Technical Support Center. You are likely encountering difficulties coupling Methyl 3-bromo-2-ethoxybenzoate . This is not a standard Suzuki coupling; it is a "stress test" for your catalytic system due to two converging factors:

-

Extreme Steric Shielding (The 1,2,3-Pattern): The bromine at position C3 is flanked by a proton at C4 and a bulky ethoxy group at C2. Furthermore, the C2-ethoxy group is pushed out of planarity by the C1-methyl ester. This creates a "steric wall" that inhibits the Palladium catalyst from approaching the C-Br bond for oxidative addition.

-

Base Sensitivity: The C1-methyl ester is highly susceptible to saponification (hydrolysis) under the basic conditions required for the Suzuki mechanism, potentially converting your starting material into the corresponding carboxylic acid (3-bromo-2-ethoxybenzoic acid), which often fails to couple or complicates purification.

This guide prioritizes Reaction Fidelity (preventing side reactions) over simple conversion.

Troubleshooting Guide & FAQs

Issue 1: "My methyl ester is disappearing, and I see a new polar spot/peak."

Diagnosis: Saponification (Ester Hydrolysis). Root Cause: The use of aqueous hydroxide bases (NaOH, KOH) or carbonate bases (Na₂CO₃) at high temperatures in the presence of water.

Technical Explanation:

The Suzuki mechanism requires a base to activate the boronic acid (forming a boronate species) or to substitute the halide on the Pd(II) complex. However, hydroxide ions (

Corrective Action:

-

Switch to Anhydrous Bases: Use finely ground, anhydrous Potassium Phosphate Tribasic (

) or Cesium Carbonate ( -

Exclude Water: Run the reaction in anhydrous solvents (Toluene, Dioxane, or DMF). The trace water usually present in "anhydrous" commercial solvents is often sufficient for the catalytic cycle, or you can add a precise micro-amount (e.g., 1-2 equivalents of water relative to Boron) rather than a bulk aqueous co-solvent.

-

Alternative Base: If solubility is an issue, use Potassium Fluoride (KF). The fluoride anion activates the boronic acid/ester without being nucleophilic enough to hydrolyze the ester.

Issue 2: "Starting material remains, but the Boronic Acid is gone."

Diagnosis: Protodeboronation.[1][2][3][4][5] Root Cause: Slow Transmetallation due to Steric Hindrance.[6]

Technical Explanation: This is the most common failure mode for this substrate. The 2-ethoxy group blocks the Pd(II)-Ar species. Because the cross-coupling cycle stalls at the transmetallation step, the boronic acid accumulates in the reaction mixture. Under heating and basic conditions, the C-B bond breaks and is replaced by C-H (Protodeboronation), destroying your coupling partner before it can react.

Corrective Action:

-

Use Boronic Esters: Switch from Boronic Acid to a Pinacol Ester (BPin) . These are significantly more stable towards protodeboronation.

-

Use "Buchwald" Precatalysts: Employ XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich ligands accelerate oxidative addition and, crucially, facilitate transmetallation in hindered systems.

-

Stepwise Addition: Add the boronic acid/ester in portions (e.g., 1.5 equiv at T=0, 0.5 equiv at T=2h) to maintain a fresh supply.

Issue 3: "I see a product with Mass [M - Br + H]."

Diagnosis: Hydrodehalogenation (Protodehalogenation). Root Cause: Solvent-mediated reduction or Catalyst Decomposition.

Technical Explanation: If the catalytic cycle is stalled, the Pd(II)-Aryl species can undergo reduction rather than reductive elimination. This is common in alcoholic solvents (Ethanol/Methanol) which act as hydride sources.

Corrective Action:

-

Change Solvent: Switch to non-protic solvents like 1,4-Dioxane or Toluene . Avoid Ethanol/Methanol.

-

Increase Catalyst Loading: Sometimes a "dying" catalyst promotes dehalogenation. A fresh, active catalyst favors the productive pathway.

Visualizing the Failure Modes

The following diagram illustrates the decision pathways and chemical risks associated with this specific substrate.

Caption: Figure 1. Mechanistic flowchart highlighting critical failure points (Red) and engineering controls (Green) for the Suzuki coupling of hindered benzoate esters.

Optimized Experimental Protocols

Do not rely on "standard" Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃/DME/Water) for this substrate. They will likely lead to hydrolysis or incomplete conversion.

Comparison of Methodologies

| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Recommended) |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | XPhos Pd G2 (or SPhos Pd G2) |

| Ligand Role | Standard phosphines; poor steric tolerance. | Bulky biaryl phosphines; opens space for hindered substrates. |

| Base | Aqueous Na₂CO₃ or NaOH | Anhydrous K₃PO₄ (finely ground) |

| Solvent | DME/Water or Ethanol/Toluene | Anhydrous 1,4-Dioxane or Toluene |

| Temp | Reflux (80-100°C) | 80°C (Controlled) |

| Risk | Ester Hydrolysis, Protodeboronation | Minimal side reactions |

Recommended Protocol: The "XPhos Rescue" Method

Objective: Couple Methyl 3-bromo-2-ethoxybenzoate with Phenylboronic acid (or derivative) while preserving the ester.

-

Preparation:

-

Dry all glassware in an oven (>120°C) for 2 hours.

-

Use a reaction vial with a crimp cap or a heavy-walled pressure tube.

-

-

Reagent Loading:

-

Add Methyl 3-bromo-2-ethoxybenzoate (1.0 equiv).

-

Add Boronic Acid/Pinacol Ester (1.5 equiv). Note: Excess is required to account for minor protodeboronation.

-

Add Anhydrous K₃PO₄ (3.0 equiv). Crucial: Must be finely ground powder.

-

Add XPhos Pd G2 (2-3 mol%). Alternatively: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

-

-

Solvent & Degassing:

-

Add Anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

-

Optional: Add 1 drop of water per 5 mL solvent (controlled activation) only if reaction fails to initiate totally anhydrously.

-

Degas: Sparge with Argon/Nitrogen for 10 minutes. Oxygen promotes homocoupling and catalyst death.

-

-

Reaction:

-

Seal the vessel.

-

Heat to 80°C for 4–12 hours. Monitor by HPLC/UPLC.

-

Checkpoint: If SM remains after 4h, add another 0.5 equiv of Boron species.

-

-

Workup:

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4][7][8][9][10][11] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[4] Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. nasc.ac.in [nasc.ac.in]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Troubleshooting low yields in reactions with Methyl 3-bromo-2-ethoxybenzoate

The following technical guide is structured as a specialized support center response for researchers encountering yield issues with Methyl 3-bromo-2-ethoxybenzoate . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Ticket ID: MB2EB-Yield-Optimization Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ortho-Ortho" Challenge

You are likely encountering low yields because Methyl 3-bromo-2-ethoxybenzoate (MB2EB) presents a "perfect storm" of steric and electronic hurdles.

-

Steric Crowding: The 2-ethoxy group is sandwiched between the 1-ester and the 3-bromide. This creates significant steric bulk that hinders the approach of catalysts (at C3) and nucleophiles (at C1).

-

Electronic Deactivation: The electron-rich ethoxy group at the ortho position increases electron density at the C-Br bond, making oxidative addition slower compared to electron-deficient aryl halides.

-

Chemo-lability: The ester functionality is prone to side reactions (nucleophilic attack) during metal-halogen exchange if conditions are not strictly controlled.

Module 1: Troubleshooting Suzuki-Miyaura Coupling

User Issue: “My reaction stalls at 30-40% conversion, or I see significant protodebromination (Ar-Br

Diagnosis

The 2-ethoxy group exerts steric pressure on the Palladium center. Standard ligands (like PPh

Optimization Protocol

Step 1: Ligand Switch. Abandon standard Pd(PPh

Recommended System:

-

Catalyst: Pd(OAc)

(2-5 mol%) + SPhos or XPhos (1:2 ratio).-

Why: SPhos is specifically designed to handle ortho-substituted aryl halides.

-

-

Base: K

PO-

Why: Anhydrous bases in organic solvents often work better for sensitive esters than aqueous carbonate.

-

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry).

Troubleshooting Logic Tree (Visualization)

Caption: Decision matrix for diagnosing reaction stalling and side-product formation in Suzuki couplings of hindered benzoates.

Module 2: Ester Hydrolysis & Manipulation

User Issue: “Saponification using NaOH/MeOH is incomplete even after 24 hours, or I get decarboxylation.”

Diagnosis

The "Ortho-Effect" blocks the trajectory of the hydroxide ion attacking the carbonyl carbon. The 2-ethoxy group acts as a shield. Furthermore, harsh conditions can lead to decarboxylation of the resulting electron-rich benzoic acid.

Optimization Protocol

Method A: The "Lithium Wedge" (Recommended) Lithium ions coordinate to the carbonyl oxygen, increasing electrophilicity, while the smaller hydroxide (or hydroperoxide) attacks.

-

Reagents: LiOH (5.0 equiv) in THF/MeOH/H

O (3:1:1). -

Temp: 60°C.

-

Note: If this fails, use LiOOH (Lithium Hydroperoxide), generated in situ from LiOH + H

O

Comparative Hydrolysis Data

| Method | Reagents | Temp | Time | Yield | Notes |

| Standard | NaOH, MeOH/H2O | Reflux | 24h | <40% | Incomplete; some decarboxylation. |

| Acidic | HCl, Dioxane | Reflux | 48h | <20% | Ether cleavage side-reaction (de-ethylation). |

| Li-Assisted | LiOH, THF/H2O | 60°C | 6h | 85% | Best balance of rate vs. stability. |

| Nucleophilic | LiI, Pyridine | 120°C | 12h | N/A | Cleaves the ethyl ether (Ar-OEt |

Module 3: Lithium-Halogen Exchange (The "Danger Zone")

User Issue: “When I treat with n-BuLi, I get a complex mixture of ketones and alcohols instead of the lithiated species.”

Diagnosis

The ester group is a "electrophilic trap." Standard n-BuLi is highly nucleophilic and will attack the ester (at -78°C) faster than it performs the Lithium-Halogen exchange on the electron-rich ring.

Optimization Protocol: The Turbo-Grignard Route

Do not use n-BuLi. Use the Knochel-Hauser Base (isopropylmagnesium chloride lithium chloride complex).

-

Reagent: i-PrMgCl[1]·LiCl

-

Mechanism: This reagent performs a fast Br/Mg exchange but is less nucleophilic toward esters than organolithiums.

-

Protocol:

-

Dissolve MB2EB in dry THF at -15°C (not -78°C, the exchange is too slow there).

-

Add i-PrMgCl·LiCl (1.1 equiv) dropwise.

-

Stir for 30-60 mins. Monitor by quenching an aliquot with D

O (Look for D-incorporation by NMR). -

Add your electrophile.

-

Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl2 for the coupling? A: You can, but it is often inferior to SPhos for this specific substrate. The bite angle of dppf is good for large substrates, but the sheer bulk of the 2-ethoxy group requires the flexibility and electron-rich nature of monophosphines like SPhos or XPhos to drive the catalytic cycle.

Q: Why is my ethoxy group cleaving?

A: If you are using Lewis acids (like BBr